1-Biphenyl-2-yl-3-prop-2-en-1-ylthiourea
Description
Properties
IUPAC Name |
1-(2-phenylphenyl)-3-prop-2-enylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S/c1-2-12-17-16(19)18-15-11-7-6-10-14(15)13-8-4-3-5-9-13/h2-11H,1,12H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQJGGKECVDEQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC1=CC=CC=C1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Biphenyl-2-yl-3-prop-2-en-1-ylthiourea typically involves the reaction of biphenyl-2-yl isothiocyanate with an appropriate allylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The general reaction scheme is as follows:
Step 1: Preparation of biphenyl-2-yl isothiocyanate by reacting biphenyl-2-ylamine with thiophosgene.
Step 2: Reaction of biphenyl-2-yl isothiocyanate with allylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-Biphenyl-2-yl-3-prop-2-en-1-ylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The biphenyl and prop-2-en-1-yl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution reaction.
Major Products
Oxidation: :
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Below is a comparative analysis of 1-Biphenyl-2-yl-3-prop-2-en-1-ylthiourea and structurally related thiourea compounds, focusing on substituent effects, molecular properties, and applications.
Table 1: Structural and Functional Comparison of Thiourea Derivatives
Physicochemical Properties
- Solubility: The methoxyphenyl group in ’s thiourea enhances polarity and solubility in organic solvents, whereas the biphenyl group in the target compound likely reduces aqueous solubility, favoring nonpolar environments .
Research Findings and Limitations
- Computational modeling or experimental studies would be required to confirm its conformation .
- Knowledge Gaps: Direct biological or material data for this compound are absent in the evidence; inferences are drawn from analogs. Further studies are needed to validate its properties.
Q & A
Q. What are the established synthetic routes for 1-Biphenyl-2-yl-3-prop-2-en-1-ylthiourea, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves coupling biphenyl-2-amine with allyl isothiocyanate under controlled conditions. Key steps include:
- Nucleophilic Addition : Reacting biphenyl-2-amine with allyl isothiocyanate in anhydrous THF at 0–5°C to minimize side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product.
- Optimization : Adjusting stoichiometry (1:1.2 molar ratio of amine to isothiocyanate) and reaction time (4–6 hours) improves yields to ~75–85% .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy : H and C NMR to verify allyl proton signals (δ 5.2–5.8 ppm) and thiourea carbonyl (C=S) at ~180 ppm.
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 295.12).
- X-ray Crystallography : Single-crystal analysis using SHELXL for precise bond-length validation (e.g., C-S bond ~1.68 Å) .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
Methodological Answer: Critical properties include:
| Property | Value/Description | Reference Technique |
|---|---|---|
| Solubility (pH 7.4) | ~31.5 µg/mL in aqueous buffer | HPLC with UV detection |
| LogP (Partition Coefficient) | 3.8 ± 0.2 | Shake-flask method |
| Thermal Stability | Decomposes at 220°C | TGA/DSC analysis |
| These parameters guide solvent selection and storage conditions . |
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this thiourea derivative?
Methodological Answer: Discrepancies in unit-cell parameters or bond angles may arise from:
Q. What strategies are effective for studying enantiomeric interactions of this compound in chiral environments?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers.
- Circular Dichroism (CD) : Monitor Cotton effects at 250–300 nm to assess stereochemical preferences.
- Molecular Dynamics (MD) : Simulate docking with chiral receptors (e.g., enzymes) using Amber or GROMACS .
Q. How can researchers analyze conflicting bioactivity data across different assays?
Methodological Answer: Contradictions (e.g., IC variability in kinase inhibition assays) require:
Q. What advanced techniques are recommended for probing thiourea-protein binding dynamics?
Methodological Answer:
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (K) and stoichiometry.
- Cryo-EM : Resolve ligand-bound protein complexes at near-atomic resolution.
- NMR Titration : Track chemical shift perturbations in H-N HSQC spectra .
Data Contradiction Analysis
Example Case : Discrepancies in reported solubility values (e.g., 31.5 µg/mL vs. 45 µg/mL).
- Root Cause : Variations in pH (7.4 vs. 6.8) or buffer composition (PBS vs. Tris-HCl).
- Resolution : Standardize buffer conditions and use equilibrium solubility assays with a 24-hour shaking period .
Key Research Tools
| Technique | Application | Reference ID |
|---|---|---|
| SHELXL | High-resolution crystallographic refinement | |
| Chiral HPLC | Enantiomeric separation | |
| ITC | Thermodynamic binding studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
